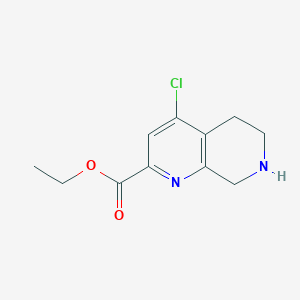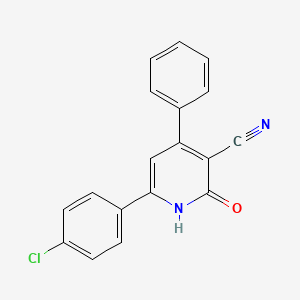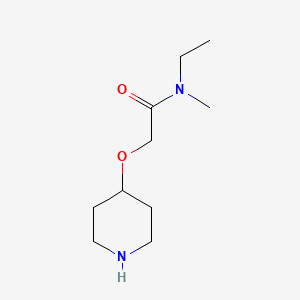![molecular formula C24H34BNO5 B11767599 tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B11767599.png)
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)spiro[chromène-2,4'-pipéridine]-1'-carboxylate de tert-butyle est un composé organique complexe qui présente un groupe ester de boronate
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)spiro[chromène-2,4'-pipéridine]-1'-carboxylate de tert-butyle implique généralement la réaction d'un dérivé de chromène avec un dérivé de pipéridine en présence d'un ester de boronate. Les conditions de réaction comprennent souvent l'utilisation d'un catalyseur au palladium et d'une base telle que l'acétate de sodium .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle. Cela peut inclure l'utilisation de réacteurs à flux continu et d'équipements de synthèse automatisés pour assurer la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)spiro[chromène-2,4'-pipéridine]-1'-carboxylate de tert-butyle peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe ester de boronate peut être oxydé pour former des acides boroniques.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents dérivés.
Substitution : Le groupe ester de boronate peut participer à des réactions de couplage croisé de Suzuki-Miyaura.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des catalyseurs au palladium, des bases telles que l'acétate de sodium et des oxydants comme le peroxyde d'hydrogène. Les réactions se produisent généralement à des températures douces à modérées et peuvent nécessiter une atmosphère inerte pour empêcher des réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de couplage croisé de Suzuki-Miyaura peuvent donner différents composés biaryliques, tandis que les réactions d'oxydation peuvent produire des acides boroniques .
Applications de la recherche scientifique
Chimie
En chimie, le 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)spiro[chromène-2,4'-pipéridine]-1'-carboxylate de tert-butyle est utilisé comme élément de construction pour la synthèse de molécules plus complexes. Son groupe ester de boronate le rend particulièrement utile dans les réactions de couplage croisé .
Biologie et médecine
Sa structure unique lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de nouveaux agents thérapeutiques .
Industrie
Dans l'industrie, le composé peut être utilisé dans le développement de matériaux de pointe, notamment les polymères et les dispositifs électroniques. Son groupe ester de boronate confère des propriétés uniques qui peuvent être exploitées en science des matériaux .
Mécanisme d'action
Le mécanisme d'action du 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)spiro[chromène-2,4'-pipéridine]-1'-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester de boronate peut former des liaisons covalentes réversibles avec des diols et d'autres nucléophiles, ce qui lui permet de moduler l'activité des enzymes et d'autres protéines . Cette interaction peut affecter diverses voies biologiques, ce qui rend le composé utile à la fois dans la recherche et les applications thérapeutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions .
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and electronic devices. Its boronate ester group provides unique properties that can be exploited in material science .
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins . This interaction can affect various biological pathways, making the compound useful in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl) de tert-butyle
- Ester pinacolique de l'acide 1-Boc-pyrazole-4-boronique
- 4,7-Bis(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Unicité
Le 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)spiro[chromène-2,4'-pipéridine]-1'-carboxylate de tert-butyle est unique en raison de sa structure spirocyclique, qui lui confère une rigidité et une stabilité supplémentaires par rapport à d'autres esters de boronate. Cette structure unique lui permet d'interagir avec une plus large gamme de cibles moléculaires, ce qui en fait un composé polyvalent à la fois dans la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C24H34BNO5 |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H34BNO5/c1-21(2,3)29-20(27)26-14-12-24(13-15-26)16-18(17-10-8-9-11-19(17)28-24)25-30-22(4,5)23(6,7)31-25/h8-11,16H,12-15H2,1-7H3 |
Clé InChI |
HGFULWJJTHSPRL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCN(CC3)C(=O)OC(C)(C)C)OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


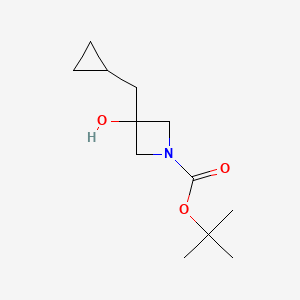

![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
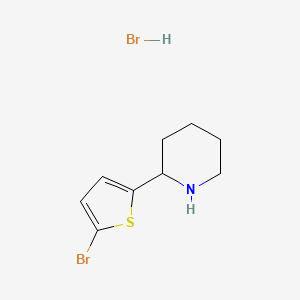
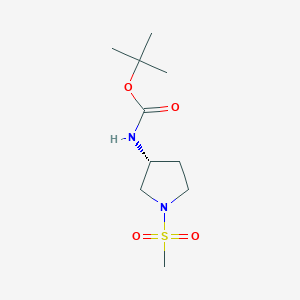
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
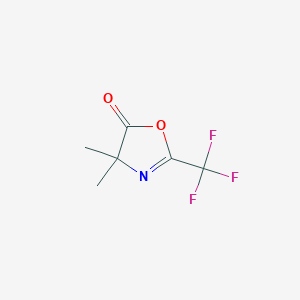
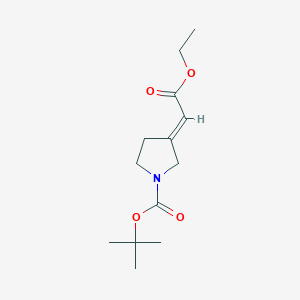
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)
